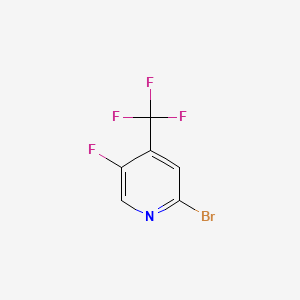
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl functional groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 5-fluoro-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Palladium-Catalyzed Coupling Reactions: This compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Electrophilic Aromatic Substitution: The fluorine and trifluoromethyl groups can direct electrophiles to specific positions on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+) in acidic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Palladium-Catalyzed Coupling: Formation of biaryl compounds.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other electrophile-substituted pyridines.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, electronic materials, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is largely dependent on its reactivity and interaction with other molecules. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its electrophilic character, making it a suitable candidate for various substitution and coupling reactions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluoropyridine: Similar structure but lacks the trifluoromethyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but lacks the bromine atom.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the fluorine atom.
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and various applications.
Propiedades
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKUMEAWTPZERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


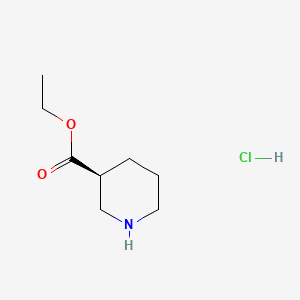
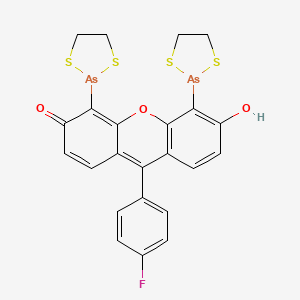


![9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one](/img/structure/B569325.png)
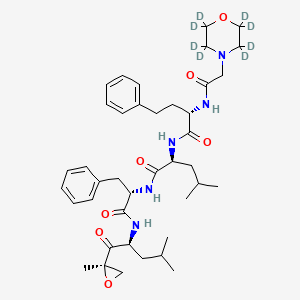

![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)
![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)
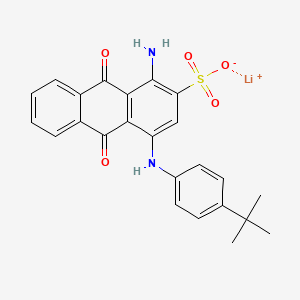
![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)
